4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine
Description
4-[6-Cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine is a pyrimidine derivative featuring a cyclopropyl substituent at the 6-position, a methylsulfanyl group at the 2-position, and a morpholine ring at the 4-position. The cyclopropyl group may enhance metabolic stability, while the methylsulfanyl substituent could influence electron distribution and binding affinity .
Properties
IUPAC Name |
4-(6-cyclopropyl-2-methylsulfanylpyrimidin-4-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS/c1-17-12-13-10(9-2-3-9)8-11(14-12)15-4-6-16-7-5-15/h8-9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUWLLFGJYULHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)N2CCOCC2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Construction with Cyclopropane Integration
The synthesis begins with the formation of a pyrimidine ring bearing a cyclopropyl group at position 6. A condensation reaction between ethyl cyclopropanecarbonylacetate and thiourea in ethanol under reflux yields 6-cyclopropylpyrimidine-2,4-diol . This method parallels the thiourea-mediated cyclization observed in substituted pyrimidinones, where β-keto esters react with nitrogenous precursors to form the heterocyclic core .
Reaction Conditions
| Component | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Ethyl cyclopropanecarbonylacetate | 10 mmol | Ethanol | Reflux | 6 h | 78% |
| Thiourea | 12 mmol | Ethanol | Reflux | 6 h | — |
Characterization data for 6-cyclopropylpyrimidine-2,4-diol includes a melting point of 275–277°C and IR absorption at 1675 cm⁻¹ (C=O) .
Dichlorination of Diol Intermediate
The diol intermediate undergoes chlorination using phosphorus oxychloride (POCl₃) and catalytic N,N-dimethylaniline to produce 2,4-dichloro-6-cyclopropylpyrimidine . This step converts hydroxyl groups into reactive chlorides, enabling subsequent substitutions.
Chlorination Protocol
| Reagent | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| POCl₃ | 15 mL | Toluene | 110°C | 4 h | 83% |
| N,N-Dimethylaniline | 0.5 mL | Toluene | 110°C | 4 h | — |
The product exhibits a molecular ion peak at m/z 265 (M⁺) in mass spectrometry and a singlet at δ 8.02 ppm (pyrimidine-H) in ¹H NMR .
Regioselective Substitution with Morpholine at Position 4
Position 4 of 2,4-dichloro-6-cyclopropylpyrimidine is substituted with morpholine via nucleophilic aromatic substitution. This reaction proceeds in ethanol with potassium carbonate as a base, yielding 4-morpholino-2-chloro-6-cyclopropylpyrimidine .
Substitution Parameters
| Component | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 2,4-Dichloro-6-cyclopropylpyrimidine | 5 mmol | Ethanol | 80°C | 5 h | 87% |
| Morpholine | 7.5 mmol | Ethanol | 80°C | 5 h | — |
¹H NMR of the product shows a triplet at δ 3.23 ppm (NCH₂) and a doublet at δ 7.34 ppm (aryl-H), confirming morpholine incorporation .
Introduction of Methylsulfanyl Group at Position 2
The final step involves substituting the 2-chloro group with methylsulfanyl using sodium thiomethoxide (NaSMe) in dimethylformamide (DMF). This reaction proceeds at room temperature to avoid oxidation of the thiolate intermediate .
Thiolation Procedure
| Reagent | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| NaSMe | 6 mmol | DMF | 25°C | 3 h | 76% |
| 4-Morpholino-2-chloro-6-cyclopropylpyrimidine | 5 mmol | DMF | 25°C | 3 h | — |
The product, 4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine, displays a methylsulfanyl peak at δ 2.34 ppm (SCH₃) in ¹H NMR and a molecular ion at m/z 279 (M⁺) .
Alternative Pathway: Sequential Cross-Coupling and Substitution
An alternative route employs a Suzuki-Miyaura coupling to introduce the cyclopropyl group post-morpholine substitution. Starting with 4-morpholino-2-chloro-6-iodopyrimidine, palladium-catalyzed coupling with cyclopropylboronic acid installs the cyclopropyl moiety .
Cross-Coupling Conditions
| Component | Quantity | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| 4-Morpholino-2-chloro-6-iodopyrimidine | 5 mmol | Pd(PPh₃)₄ | DME | 90°C | 65% |
| Cyclopropylboronic acid | 7.5 mmol | Pd(PPh₃)₄ | DME | 90°C | — |
This method offers flexibility but requires additional steps for iodide preparation.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Overall Yield |
|---|---|---|---|
| Sequential Substitution | High regioselectivity; minimal side products | Lengthy chlorination step | 58% |
| Cross-Coupling | Modular cyclopropane introduction | Requires palladium catalysts; costly | 49% |
Chemical Reactions Analysis
Types of Reactions
4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: Reduction reactions can target the pyrimidine ring or the morpholine moiety.
Substitution: Nucleophilic substitution reactions can occur at the methylsulfanyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or hydrazines can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrimidine derivatives.
Scientific Research Applications
Cancer Therapy
The compound has been identified as a potent inhibitor of the ATR (Ataxia Telangiectasia and Rad3-related) protein kinase, which plays a critical role in DNA damage response. Inhibition of ATR can sensitize cancer cells to chemotherapy and radiation therapy.
- Case Study : A study demonstrated that derivatives of this compound showed selective ATR inhibition with an IC50 value of 5 nM against immunoprecipitated ATR from HeLa cells. Furthermore, it inhibited the phosphorylation of Chk1 in HT29 colorectal adenocarcinoma cells with an IC50 of 50 nM, leading to significant growth inhibition in xenograft models .
Antiviral Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit antiviral properties. They can act by inhibiting viral replication or interfering with viral enzymes.
- Case Study : A series of pyrimidine compounds were synthesized and evaluated for their antiviral activity against various viruses. The results showed that modifications to the pyrimidine ring significantly enhanced their efficacy .
Neuroprotective Effects
Preliminary studies suggest that morpholine-containing compounds may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.
- Case Study : In vitro studies indicated that certain morpholine derivatives could protect neuronal cells from oxidative stress-induced apoptosis, suggesting a mechanism for neuroprotection that warrants further investigation .
Pharmacological Tool in Molecular Biology
The compound serves as a valuable tool for studying cellular mechanisms involving DNA repair and cell cycle regulation.
- Research Application : It can be utilized to dissect the roles of specific kinases in cellular pathways related to cancer progression and treatment response. By employing this compound in various assays, researchers can gain insights into the molecular underpinnings of tumor biology .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Cancer Therapy | ATR inhibition leading to sensitization of tumors to therapies | IC50 values: 5 nM (ATR), 50 nM (Chk1 phosphorylation) |
| Antiviral Activity | Inhibition of viral replication | Enhanced efficacy observed with structural modifications |
| Neuroprotective Effects | Potential protection against oxidative stress in neuronal cells | Reduction in apoptosis in neuronal cell models |
| Molecular Biology Tool | Investigating DNA repair mechanisms | Valuable insights into kinase roles in cancer biology |
Mechanism of Action
The mechanism of action of 4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
4-(Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)morpholine (Precursor to PI-103)
- Structural Differences: Replaces the cyclopropyl and methylsulfanyl groups with a fused thieno-pyrido pyrimidine core.
- Pharmacological Properties: Demonstrated improved stability over earlier analogs (e.g., 3-(4-morpholinothieno[3,2-d]pyrimidin-2-yl)phenol, which had a half-life <10 minutes). Served as a lead compound for PI-103, a dual PI3K/mTOR inhibitor with enhanced in vivo applicability .
- Key Insight: The thieno-pyrido system enhances target engagement but may introduce synthetic complexity compared to simpler pyrimidine scaffolds.
6-Cyclopropyl-2-(methylsulfanyl)pyrimidine-4-carboxylic Acid (CAS: 1118787-11-3)
- Structural Differences : Replaces the morpholine ring with a carboxylic acid group.
- Significance : Highlights the importance of the morpholine moiety in modulating solubility or target interaction, as its absence correlates with discontinued development.
4-[6-[(Phenylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinyl]morpholine (CAS: 303147-55-9)
- Structural Differences : Features a phenylsulfonylmethyl group at the 6-position and a 2-pyridinyl group at the 2-position.
- Physicochemical Data :
- Functional Impact : The sulfonyl group may enhance solubility or alter binding kinetics, while the pyridinyl substituent could introduce π-π stacking interactions with kinase domains.
4-(6-(Bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine (CAS: 885698-98-6)
- Structural Differences: Incorporates a thieno[3,2-d]pyrimidine core with bromomethyl and chloro substituents.
- Properties :
- Application : Bromomethyl groups are often exploited in prodrug strategies or covalent inhibitor design.
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Notable Properties/Applications | Reference |
|---|---|---|---|---|
| Target Compound: 4-[6-Cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine | ~280.36* | 6-cyclopropyl, 2-methylsulfanyl, 4-morpholine | Hypothesized kinase inhibition, metabolic stability | [1, 4] |
| 4-(Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)morpholine | N/A | Fused thieno-pyrido core | Precursor to PI-103; improved in vivo stability | [1] |
| 6-Cyclopropyl-2-(methylsulfanyl)pyrimidine-4-carboxylic Acid | 210.25 | 4-carboxylic acid | Discontinued; potential precursor | [4] |
| 4-[6-[(Phenylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinyl]morpholine | 396.46 | 6-phenylsulfonylmethyl, 2-pyridinyl | High molecular weight; predicted low pKa | [5] |
| 4-(6-(Bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine | 348.65 | 6-bromomethyl, 2-chloro, thieno core | Halogenated scaffold for covalent binding | [6] |
*Estimated based on analogous structures.
Research Findings and Implications
- Morpholine Role : The morpholine ring in the target compound likely enhances solubility and kinase binding, as seen in PI-103 derivatives .
- Substituent Effects :
- Cyclopropyl : May reduce metabolic degradation compared to bulkier groups.
- Methylsulfanyl : Electron-donating effects could stabilize interactions with hydrophobic kinase pockets.
- Halogen vs. Sulfonyl Groups : Bromo/chloro substituents () offer reactivity for further modification, while sulfonyl groups () may improve pharmacokinetics .
Biological Activity
4-[6-Cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine is a compound belonging to the class of pyrimidine derivatives, which have been recognized for their diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrimidine ring with cyclopropyl and morpholine substituents. This specific arrangement contributes to its stability and reactivity, making it a valuable candidate for medicinal chemistry.
Antimicrobial Properties
Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial activity. The compound's mechanism may involve the inhibition of specific enzymes or receptors associated with microbial growth. For instance, studies have shown that similar pyrimidine compounds can effectively inhibit bacterial proliferation by targeting metabolic pathways essential for bacterial survival .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies reveal that it may induce apoptosis in cancer cell lines through modulation of key signaling pathways involved in cell growth and survival. For example, compounds with similar structures have demonstrated potent antiproliferative effects against various cancer cell lines, including breast and melanoma cancers .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT116 | 7.76 | Apoptosis induction |
| OVCAR-8 | 9.76 | Cell cycle arrest |
The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets, potentially inhibiting enzymes involved in critical cellular processes. The compound may modulate pathways related to cell proliferation and apoptosis, leading to its observed biological effects .
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound as a chemical probe for targeting specific proteins implicated in cancer progression. For instance, optimization of similar pyrimidine derivatives has led to the identification of potent inhibitors of BCL6, a protein involved in lymphomagenesis .
In vivo studies have demonstrated that compounds structurally related to this compound can achieve significant bioavailability and pharmacokinetic profiles, indicating their potential as therapeutic agents .
Comparative Analysis with Similar Compounds
When compared to other pyrimidine derivatives, this compound exhibits unique properties due to its specific substitution pattern. This uniqueness contributes to its distinct biological activities and potential therapeutic applications.
| Compound | Activity | IC50 (µM) |
|---|---|---|
| 2-Methylsulfanyl-pyrimidin derivative | Moderate antimicrobial | 30.4 |
| Pyrazolo[3,4-d]pyrimidine derivatives | Antiproliferative | Varies |
Q & A
Basic Research Questions
Q. What spectroscopic and analytical techniques are recommended to confirm the structural integrity of 4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine?
- Methodological Answer :
- 1H and 13C NMR spectroscopy should be used to verify the presence of key functional groups (e.g., cyclopropyl, methylsulfanyl, and morpholine moieties). For example, the cyclopropyl group exhibits distinct splitting patterns in NMR due to its rigid structure .
- X-ray crystallography is critical for resolving 3D molecular conformation, particularly to confirm stereoelectronic effects of the pyrimidine-morpholine core .
- High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy and purity, while IR spectroscopy identifies sulfur-related vibrations (C–S stretching at ~600–700 cm⁻¹) .
Q. What synthetic strategies are commonly employed to prepare pyrimidine-morpholine derivatives like this compound?
- Methodological Answer :
- Nucleophilic substitution is a key step for introducing morpholine at the pyrimidine C4 position. For example, reacting 2,4-dichloropyrimidine derivatives with morpholine under basic conditions (e.g., K₂CO₃ in THF) .
- Cyclopropanation of the pyrimidine C6 position can be achieved via transition-metal-catalyzed cross-coupling (e.g., using cyclopropylboronic acids) or [2+1] cycloaddition with dichlorocarbene .
- Thioether formation at C2 typically involves displacement of a leaving group (e.g., chloro or bromo) with methyl mercaptan (CH₃SH) in the presence of a base .
Q. How can researchers screen for preliminary biological activity of this compound?
- Methodological Answer :
- Enzyme inhibition assays (e.g., kinase or phosphatase targets) are recommended due to the pyrimidine core’s role in ATP-binding pockets. Use fluorescence-based or radiometric assays to quantify IC₅₀ values .
- Cytotoxicity profiling in cancer cell lines (e.g., MTT assays) can reveal antiproliferative potential, with comparisons to structurally related compounds (e.g., pyrido[3,4-d]pyrimidines) .
Advanced Research Questions
Q. How can contradictory data in biological activity studies for this compound be systematically resolved?
- Methodological Answer :
- Orthogonal assay validation : Replicate results using disparate techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) to rule out assay-specific artifacts .
- Purity analysis : Contradictions may arise from impurities. Employ HPLC-MS to confirm >95% purity and exclude byproducts (e.g., sulfoxide derivatives from methylsulfanyl oxidation) .
- Computational docking : Compare binding modes of the compound and its analogs to identify structural determinants of activity divergence (e.g., cyclopropyl steric effects) .
Q. What experimental design principles optimize reaction conditions for synthesizing analogs of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, solvent, catalyst loading) and identify critical factors for yield optimization .
- Quantum chemical calculations : Apply density functional theory (DFT) to model reaction pathways (e.g., transition states in cyclopropanation) and predict optimal conditions .
- In situ monitoring : Techniques like ReactIR track intermediate formation (e.g., morpholine adducts) to minimize side reactions .
Q. How can researchers elucidate the role of the methylsulfanyl group in modulating this compound’s reactivity and bioactivity?
- Methodological Answer :
- Proteolytic stability studies : Compare metabolic stability (e.g., in liver microsomes) of the methylsulfanyl derivative vs. its sulfone/sulfoxide analogs to assess thioether effects on half-life .
- Electrophilicity mapping : Use Fukui indices from DFT to evaluate the methylsulfanyl group’s nucleophilic/electrophilic character in substitution or oxidation reactions .
- Structure-activity relationship (SAR) : Synthesize analogs with –SCH₃ replaced by –OCH₃ or –NHCH₃ and test activity shifts in kinase inhibition assays .
Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate binding to kinase targets (e.g., EGFR) over 100+ ns trajectories to assess conformational stability and key residue interactions .
- Free-energy perturbation (FEP) : Calculate relative binding affinities for analogs with modified substituents (e.g., cyclopropyl vs. isopropyl) .
- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors in the pyrimidine ring) for target engagement using tools like Schrödinger’s Phase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
